molecular formula C16H22F2N2O2 B2401680 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954076-64-3

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2401680
CAS No.: 954076-64-3
M. Wt: 312.361
InChI Key: GJUAVESOCPMRTC-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, a piperidine ring substituted with a 2-methoxyethyl group, and a benzamide moiety

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters, including this compound, participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is considerably accelerated at physiological pH .

Result of Action

It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which result in the formation of new carbon–carbon bonds .

Action Environment

It’s known that the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is strongly influenced by ph, with the reaction rate considerably accelerated at physiological ph .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

    Introduction of the Benzamide Moiety: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Material Science: Used in the development of new materials with specific properties such as high thermal stability and resistance to degradation.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(piperidin-4-ylmethyl)benzamide
  • 2,6-difluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

This comprehensive overview provides insights into the synthesis, reactions, applications, and uniqueness of this compound

Properties

IUPAC Name

2,6-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUAVESOCPMRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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